molecular formula C23H18F4N4O2S B14183618 N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea CAS No. 847054-42-6

N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No.: B14183618
CAS No.: 847054-42-6
M. Wt: 490.5 g/mol
InChI Key: PEUSPMKPELWRCN-UHFFFAOYSA-N
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Description

N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a phenyl group, and a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea typically involves multiple steps. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the phenyl group and the formation of the urea linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and phenylurea compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

847054-42-6

Molecular Formula

C23H18F4N4O2S

Molecular Weight

490.5 g/mol

IUPAC Name

1-[4-[(2-amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl]-1-[2-fluoro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C23H18F4N4O2S/c1-11-9-18(12(2)20-19(11)30-21(28)34-20)33-15-6-4-14(5-7-15)31(22(29)32)17-10-13(23(25,26)27)3-8-16(17)24/h3-10H,1-2H3,(H2,28,30)(H2,29,32)

InChI Key

PEUSPMKPELWRCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(S2)N)C)OC3=CC=C(C=C3)N(C4=C(C=CC(=C4)C(F)(F)F)F)C(=O)N

Origin of Product

United States

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